N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride
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Overview
Description
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrClN
Molecular Weight: 475.86 g/mol
This compound combines a quinazoline core with a styryl group and an ethylpentane-diamine moiety. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a quinazoline N-oxide.
Reduction: Reduction of the styryl group yields a saturated analog.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: The reduced form and substituted derivatives.
Scientific Research Applications
Medicine: Compound X exhibits promising antitumor activity by inhibiting specific kinases involved in cell proliferation.
Chemistry: It serves as a versatile building block for designing novel quinazoline-based compounds.
Biology: Researchers explore its effects on cell signaling pathways and apoptosis.
Industry: Used in the synthesis of fluorescent dyes and imaging agents.
Mechanism of Action
- Compound X likely targets kinases or receptors involved in cancer cell growth.
- It modulates intracellular signaling cascades, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds: 2-(4-bromostyryl)-5-chloronicotinic acid hydrochloride (a related styrylquinoline compound).
Uniqueness: Compound X’s combination of quinazoline, styryl, and diamine moieties sets it apart.
Properties
Molecular Formula |
C25H31BrCl2N4 |
---|---|
Molecular Weight |
538.3 g/mol |
IUPAC Name |
4-N-[2-[(E)-2-(4-bromophenyl)ethenyl]-7-chloroquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C25H30BrClN4.ClH/c1-4-31(5-2)16-6-7-18(3)28-25-22-14-13-21(27)17-23(22)29-24(30-25)15-10-19-8-11-20(26)12-9-19;/h8-15,17-18H,4-7,16H2,1-3H3,(H,28,29,30);1H/b15-10+; |
InChI Key |
LYDCXADWPOEZBZ-GYVLLFFHSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Br.Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
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